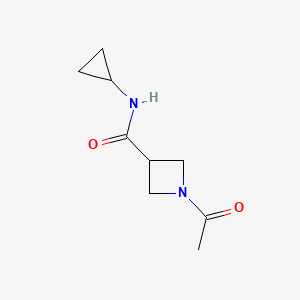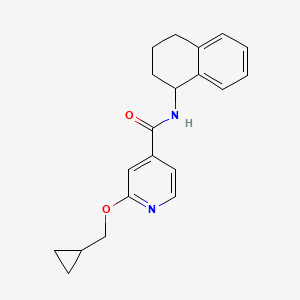
1-acetyl-N-cyclopropylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-acetyl-N-cyclopropylazetidine-3-carboxamide” is a compound that contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . The compound also has an acetyl group (CH3CO-) and a carboxamide group (CONH2), both of which can significantly influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes an azetidine ring, which is a type of heterocycle. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the azetidine ring contains a nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the azetidine ring, the acetyl group, and the carboxamide group. Each of these functional groups can undergo specific types of chemical reactions .Aplicaciones Científicas De Investigación
Acetyl-CoA Carboxylase (ACC) Inhibitors in Metabolic Syndrome
Acetyl-CoA Carboxylase (ACC) plays a critical role in fatty acid metabolism, making it a target for treating metabolic syndrome, obesity, diabetes, and cancer. ACC inhibitors, which could share functional similarities with "1-acetyl-N-cyclopropylazetidine-3-carboxamide," are being explored for their therapeutic potential. The combination of ACC inhibitors with other drugs presents a new strategy for treating nonalcoholic fatty liver disease and nonalcoholic steatohepatitis, highlighting the importance of enzyme regulation in metabolic health (Chen et al., 2019).
N-acetylcysteine in Psychiatry
N-acetylcysteine (NAC), an acetylated amino acid, has emerged as a useful agent in treating psychiatric disorders. NAC's potential benefits extend beyond its role as a precursor to the antioxidant glutathione, modulating glutamatergic, neurotrophic, and inflammatory pathways. This illustrates the broad therapeutic potential of acetylated compounds in psychiatric research and treatment, offering a context for the potential applications of "1-acetyl-N-cyclopropylazetidine-3-carboxamide" (Dean et al., 2011).
Acetylation in Histone Modification
Histone acetylation and deacetylation play significant roles in the transcriptional regulation of genes, influencing cell fate and disease progression. Histone deacetylase inhibitors have emerged as a new class of anti-neoplastic agents, underscoring the importance of acetylation processes in cancer therapy. This area of research sheds light on the potential impact of compounds like "1-acetyl-N-cyclopropylazetidine-3-carboxamide" on gene expression and cancer treatment (Kouraklis & Theocharis, 2006).
Mecanismo De Acción
Target of Action
It is known that carboxamide derivatives, such as indole 2 and 3-carboxamides, have unique inhibitory properties against a variety of enzymes and proteins .
Mode of Action
The presence of a carboxamide moiety in similar compounds has been shown to cause hydrogen bonds with various enzymes and proteins, inhibiting their activity .
Result of Action
The inhibitory properties of similar carboxamide derivatives suggest that this compound may also exert its effects through the inhibition of specific enzymes and proteins .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-acetyl-N-cyclopropylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)11-4-7(5-11)9(13)10-8-2-3-8/h7-8H,2-5H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZJLCLNHIIGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2999122.png)
![N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide](/img/structure/B2999123.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2999129.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2999131.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2999136.png)



![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2999141.png)
